molecular formula C23H16F3N3O3 B1666941 1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)- CAS No. 890128-81-1

1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)-

Cat. No. B1666941
M. Wt: 439.4 g/mol
InChI Key: JNLSTLQFDDAULK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s systematic name according to IUPAC nomenclature.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Polymer Synthesis

1-Naphthalenecarboxamide derivatives are explored in the synthesis of polymers. For instance, chain-growth condensation polymerization of naphthalenecarboxamide esters has been studied, producing poly(naphthalenecarboxamide) with defined molecular weights and low polydispersity. These developments in polymer chemistry can lead to new materials with specific physical and chemical properties (Mikami et al., 2011).

Organic Synthesis

Research into the synthesis of mono- and difluoronaphthoic acids has been conducted, highlighting the utility of aryl carboxamides (including 1-naphthalenecarboxamide derivatives) in the synthesis of biologically active compounds. This research is significant for developing novel synthetic pathways for potentially therapeutic compounds (Tagat et al., 2002).

Fluorescent Chemosensors

N-ethyl-1-naphthalenecarboxamide has been synthesized and studied as a fluorescent chemosensor for metal ions. Such compounds are valuable in analytical chemistry for detecting and quantifying metal ions, which has applications in environmental monitoring and industrial processes (Kawakami et al., 2002).

Angiogenesis Inhibition

6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides have been identified as potent inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. These compounds show promise in the treatment of solid tumors and diseases where angiogenesis plays a crucial role (Bold et al., 2016).

Material Science

A novel trifluoromethyl-substituted bis(ether amine) monomer derived from naphthalene and aromatic dianhydrides has been synthesized. This research contributes to the development of new materials, particularly fluorinated polyimides, which are known for their excellent thermal stability and potential applications in electronics and aerospace industries (Chung & Hsiao, 2008).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This would involve looking at areas where further research could be done. It could include potential applications of the compound, or ways in which its synthesis could be improved.


Please note that this is a general guide, and the specific details would depend on the particular compound being studied. For a comprehensive analysis, you may want to consult a specialist or refer to scientific literature.


properties

IUPAC Name

6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLSTLQFDDAULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)-

CAS RN

890128-81-1
Record name BFH-722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BFH772
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BFH-772
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)-

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